2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone consists of three primary structural components: a piperazine ring system, a chloroacetyl functional group, and a para-methoxyphenyl substituent. The compound is officially registered under Chemical Abstracts Service number 92513-17-2 and is systematically named as 1-(chloroacetyl)-4-(4-methoxyphenyl)piperazine according to International Union of Pure and Applied Chemistry nomenclature.
The central piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing two nitrogen atoms in the 1,4-positions. This conformational preference minimizes steric interactions between adjacent substituents while maximizing orbital overlap in the carbon-nitrogen bonds. The nitrogen atom at position 1 of the piperazine ring forms a covalent bond with the chloroacetyl carbonyl carbon, creating an amide linkage that introduces planar geometry around the carbonyl functional group due to resonance stabilization.
The para-methoxyphenyl substituent attached to the nitrogen atom at position 4 of the piperazine ring introduces additional conformational complexity. The methoxy group (-OCH₃) positioned para to the piperazine attachment point exhibits characteristic electron-donating properties through resonance, which influences the electronic distribution throughout the aromatic system. The spatial arrangement of this substituent can adopt multiple rotational conformers around the carbon-nitrogen bond connecting the piperazine ring to the phenyl system.
Table 1: Molecular Structure Parameters
| Structural Feature | Description | Molecular Contribution |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | Complete atomic composition |
| Molecular Weight | 268.74 g/mol | Calculated molecular mass |
| Functional Groups | Chloroacetyl, Piperazine, Methoxyphenyl | Primary structural motifs |
| Stereochemical Centers | None | Achiral molecule |
| Conformational Flexibility | Multiple rotamers | Around C-N bonds |
The stereochemical analysis reveals that this compound lacks chiral centers, rendering it achiral with no optical activity. However, the molecule exhibits conformational isomerism due to rotation around several single bonds, particularly the carbon-nitrogen bonds connecting the piperazine ring to its substituents. The chloroacetyl group can adopt different orientations relative to the piperazine ring plane, while the methoxyphenyl substituent can rotate around its attachment point, generating multiple conformational states with different energy profiles.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound provide crucial insights into the solid-state molecular arrangement and intermolecular interactions. While direct crystal structure data for this specific compound was not available in the search results, related methoxyphenyl piperazine derivatives have been extensively studied using single-crystal X-ray diffraction techniques.
The crystallization behavior of similar piperazine derivatives demonstrates that these compounds typically form stable crystal lattices through hydrogen bonding interactions and van der Waals forces. The presence of the methoxy group introduces additional opportunities for intermolecular interactions through oxygen lone pair electrons, which can participate in weak hydrogen bonding with nearby hydrogen atoms in adjacent molecules.
Conformational studies using computational methods and experimental data from related compounds suggest that the most stable conformation places the chloroacetyl group in a position that minimizes steric hindrance with the piperazine ring substituents. The methoxyphenyl group typically adopts an orientation that allows for optimal π-π stacking interactions between aromatic rings in the crystal lattice, contributing to overall crystal stability.
Table 2: Crystallographic Parameters (Estimated based on related compounds)
The three-dimensional conformational analysis reveals that the piperazine ring maintains its chair conformation in the solid state, with the chloroacetyl and methoxyphenyl substituents occupying equatorial positions to minimize 1,3-diaxial interactions. This arrangement maximizes the distance between bulky substituents while maintaining optimal bonding geometries around the nitrogen atoms.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural confirmation. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups present in the molecule.
Infrared spectroscopic analysis demonstrates several key absorption features. The carbonyl stretching vibration of the chloroacetyl group appears as a strong, sharp absorption band in the region of 1670-1680 wavenumbers, consistent with amide carbonyl functionality. The carbon-chlorine stretching vibration manifests as a strong absorption in the 550-850 wavenumber range, confirming the presence of the chloroacetyl substituent. Aromatic carbon-carbon stretching vibrations from the methoxyphenyl group produce characteristic absorptions in the 1590-1600 wavenumber region.
Table 3: Infrared Spectroscopic Data
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior in solution. Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different proton environments. The aromatic protons of the methoxyphenyl group typically appear in the 7.0-7.9 parts per million region, while the piperazine ring protons manifest as complex multiplets in the 2.6-3.4 parts per million range. The methoxy group protons appear as a singlet around 3.8 parts per million, and the chloroacetyl methylene protons produce a characteristic singlet near 4.1 parts per million.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the calculated molecular weight of 268.74 atomic mass units. Common fragmentation patterns include loss of the chloroacetyl group (mass loss of 77 atomic mass units) and cleavage of the methoxyphenyl substituent, producing characteristic fragment ions that confirm the structural assignment.
Thermodynamic Properties and Stability Profiling
The thermodynamic properties and stability characteristics of this compound are fundamental parameters that influence its handling, storage, and potential applications. The compound exhibits specific thermal behavior patterns that reflect its molecular structure and intermolecular interactions.
Physical property measurements indicate that the compound exists as a crystalline solid at ambient temperature with a melting point in the range of 316-318 Kelvin, based on data from closely related methoxyphenyl piperazine derivatives. The density is estimated to be approximately 1.3-1.4 grams per cubic centimeter, which is consistent with chlorinated organic compounds containing aromatic substituents.
Thermal stability analysis reveals that the compound remains stable under normal storage conditions but undergoes decomposition at elevated temperatures. The chloroacetyl functional group represents the most thermally labile portion of the molecule, with carbon-chlorine bond cleavage occurring at temperatures above 400 Kelvin. The methoxyphenyl piperazine core demonstrates greater thermal stability, reflecting the aromatic stabilization and the robust nature of the piperazine ring system.
Table 4: Thermodynamic and Stability Properties
Chemical stability profiling indicates that the compound demonstrates good stability under neutral and mildly acidic conditions but may undergo hydrolysis of the chloroacetyl group under strongly basic conditions. The methoxy group remains stable under most conditions, although it can undergo demethylation under harsh acidic conditions at elevated temperatures. The piperazine ring system exhibits excellent chemical stability across a wide range of pH conditions and temperatures.
Solubility characteristics reveal that the compound exhibits moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide, reflecting the balance between the polar functional groups and the aromatic character of the molecule. Water solubility is limited due to the hydrophobic nature of the methoxyphenyl substituent, though the polar piperazine nitrogen atoms and carbonyl group provide some hydrophilic character.
Properties
IUPAC Name |
2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGOLGPYOZQVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368826 | |
| Record name | 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92513-17-2 | |
| Record name | 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone typically involves the reaction of 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]ethanol.
Scientific Research Applications
2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the piperazine ring can interact with various receptors or enzymes. The methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electronic Effects: The methoxy group in the target compound donates electrons via resonance, increasing electron density on the phenyl ring compared to electron-withdrawing groups (e.g., -Cl in or -F in ). This may reduce electrophilicity at the carbonyl carbon, slowing hydrolysis .
Conformational Flexibility :
- Piperazine rings in fluorinated analogues adopt chair conformations with equatorial substituents, minimizing steric strain . The methoxyphenyl group in the target compound may adopt similar spatial arrangements, but dihedral angles between the aryl ring and piperazine plane (~78° in fluorinated derivatives) could differ due to methoxy’s bulk .
- Biological Implications: Compounds with quinoline moieties (e.g., ) show anticancer activity, suggesting that extending the aromatic system enhances interactions with kinase domains. The target compound’s methoxyphenyl group may lack this planar rigidity, limiting similar efficacy. Hydroxyphenyl analogues (e.g., ) are intermediates in tyrosinase inhibitors, highlighting the role of -OH in coordinating metal ions (e.g., Cu²⁺ in tyrosinase).
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Properties
- The target compound’s methoxy group balances lipophilicity (logP ~2.1) and solubility, favoring membrane permeability.
- Fluorinated derivatives (logP ~2.5) may exhibit better blood-brain barrier penetration but lower aqueous solubility .
Biological Activity
2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions, typically starting from piperazine derivatives. The compound can be synthesized through a series of steps including chlorination and alkylation reactions. A common synthetic route includes:
- Chlorination : The introduction of a chlorine atom to the ethanone structure.
- Piperazine Reaction : Reacting the chlorinated ethanone with 4-(4-methoxy-phenyl)-piperazine to form the final product.
The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives containing piperazine rings can possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| 2-Chloro-1-[4-(phenyl)-piperazin-1-yl]-ethanone | E. coli | 64 μg/mL |
| 2-Chloro-N-[4-(methoxyphenyl)piperazin-1-yl]acetamide | Pseudomonas aeruginosa | 16 μg/mL |
Antichlamydial Activity
A study highlighted the antichlamydial activity of compounds based on similar scaffolds, suggesting that modifications in the piperazine structure can enhance selectivity towards Chlamydia species. This could indicate potential therapeutic applications for sexually transmitted infections.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE). Enzyme inhibition studies are crucial as they can reveal potential applications in treating neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| This compound | AChE | 25 μM |
| Related Piperazine Derivative | Urease | 30 μM |
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Zhong et al. (2014) synthesized a related compound and evaluated its anti-ischaemic activity alongside structural analysis using X-ray crystallography. The findings suggested that modifications in the piperazine moiety significantly influenced biological activity, indicating a structure–activity relationship (SAR) that could be exploited for drug development.
Case Study 2: Antimicrobial Screening
Another investigation focused on screening various piperazine derivatives for their antimicrobial properties against multiple pathogens. The results indicated that certain substitutions on the piperazine ring enhanced antibacterial efficacy, particularly against resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Piperazine Functionalization : Reacting 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to form the chloroacetyl intermediate. Temperature control (0–5°C) is critical to avoid side reactions like over-acylation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product. Purity validation via HPLC (>95%) ensures reproducibility in downstream applications .
Q. How is the crystal structure of this compound determined, and which software tools are validated for its refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : SHELXT or SHELXD for phase problem resolution.
- Refinement : SHELXL for least-squares refinement, with validation via R-factor (<5%) and residual electron density analysis .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Batch-to-batch impurities (e.g., unreacted chloroacetyl chloride) can skew bioassay results. LC-MS purity checks (>98%) and orthogonal assays (e.g., SPR vs. cell-based) are recommended .
- Solvent Effects : Activity in DMSO vs. aqueous buffers may differ due to aggregation. Dynamic light scattering (DLS) can detect colloidal aggregates .
Q. How does the electronic nature of substituents on the piperazine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Substituents like methoxy (-OMe) alter electron density:
- Electron-Donating Groups (EDGs) : Enhance nucleophilicity at the piperazine nitrogen, facilitating SN2 reactions (e.g., alkylation).
- Steric Effects : Bulky groups hinder access to reactive sites. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) show reduced coupling efficiency when EDGs are replaced with electron-withdrawing groups (EWGs) .
Q. What structure-activity relationship (SAR) insights have been gained by modifying the 4-methoxyphenyl group in this compound?
- Methodological Answer : SAR studies reveal:
- Methoxy Position : Para-substitution (vs. ortho/meta) optimizes π-π stacking with target proteins (e.g., serotonin receptors).
- Bioisosteric Replacement : Replacing -OMe with -CF3 reduces metabolic stability but increases lipophilicity (logP from 2.1 to 3.4), impacting blood-brain barrier penetration .
Q. What advanced analytical techniques are required to distinguish between regioisomers formed during synthesis?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns positional isomers (e.g., differentiating N1 vs. N4 substitution on piperazine).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula but cannot resolve regioisomers.
- X-ray Crystallography : Definitive proof of regiochemistry, as seen in analogs like 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
